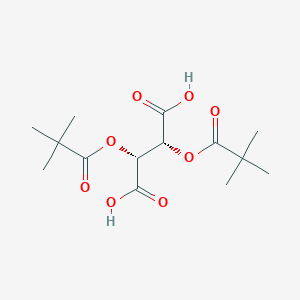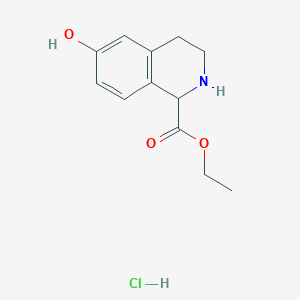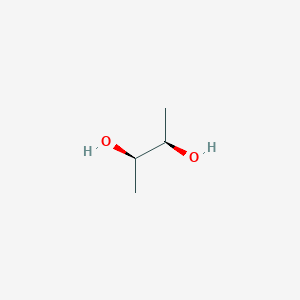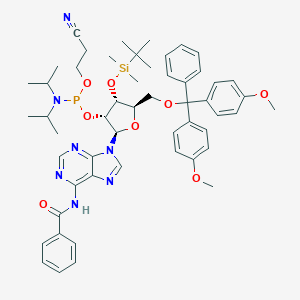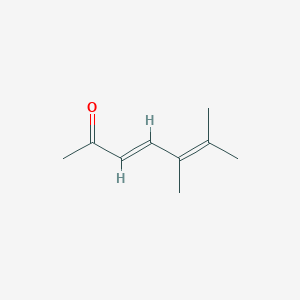
(3E)-5,6-Dimethylhepta-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5,6-Dimethylhepta-3,5-dien-2-one is a chemical compound that belongs to the family of enones. It is also known as DMHDA and has a molecular formula of C9H14O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
(3E)-5,6-Dimethylhepta-3,5-dien-2-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anticancer and anti-inflammatory properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, (3E)-5,6-Dimethylhepta-3,5-dien-2-one has been studied for its potential use as a natural insecticide. It has been found to have insecticidal activity against various pests such as aphids, spider mites, and whiteflies. In industry, this compound has been studied for its potential use as a flavor and fragrance ingredient.
Mechanism Of Action
The mechanism of action of (3E)-5,6-Dimethylhepta-3,5-dien-2-one is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, (3E)-5,6-Dimethylhepta-3,5-dien-2-one reduces inflammation and the growth of cancer cells.
Biochemical And Physiological Effects
(3E)-5,6-Dimethylhepta-3,5-dien-2-one has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and have insecticidal activity. However, more research is needed to understand the full range of its effects and potential applications.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3E)-5,6-Dimethylhepta-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. This makes it easier to obtain and study compared to other compounds. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and results in lab experiments.
Future Directions
There are many potential future directions for research on (3E)-5,6-Dimethylhepta-3,5-dien-2-one. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects and potential applications.
2. Development of more stable derivatives of (3E)-5,6-Dimethylhepta-3,5-dien-2-one for use in lab experiments and potential applications.
3. Studies on the potential use of this compound as a natural insecticide in agriculture.
4. Clinical trials to investigate the potential use of this compound as an anticancer and anti-inflammatory agent in humans.
5. Studies on the potential use of this compound as a flavor and fragrance ingredient in the food and cosmetic industries.
Conclusion:
In conclusion, (3E)-5,6-Dimethylhepta-3,5-dien-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Synthesis Methods
The synthesis of (3E)-5,6-Dimethylhepta-3,5-dien-2-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2,4-pentanedione and isopropenyl acetate. This reaction produces (3E)-5,6-Dimethylhepta-3,5-dien-2-one as the major product. Other methods such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction have also been used for the synthesis of this compound.
properties
CAS RN |
138836-32-5 |
|---|---|
Product Name |
(3E)-5,6-Dimethylhepta-3,5-dien-2-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3E)-5,6-dimethylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8(3)5-6-9(4)10/h5-6H,1-4H3/b6-5+ |
InChI Key |
HMQCXPCJOASTMK-AATRIKPKSA-N |
Isomeric SMILES |
CC(=C(C)/C=C/C(=O)C)C |
SMILES |
CC(=C(C)C=CC(=O)C)C |
Canonical SMILES |
CC(=C(C)C=CC(=O)C)C |
synonyms |
3,5-Heptadien-2-one, 5,6-dimethyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



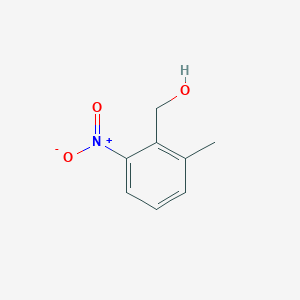
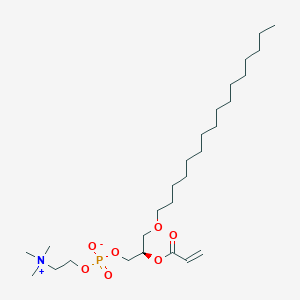
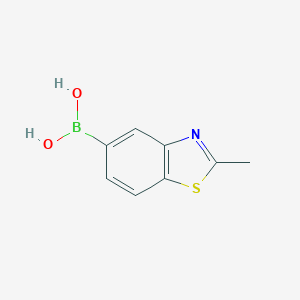
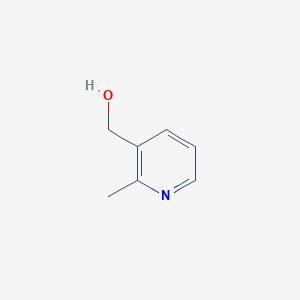
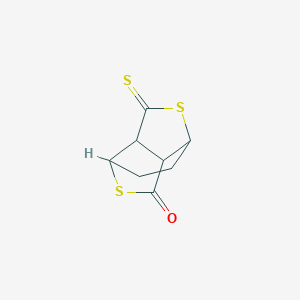
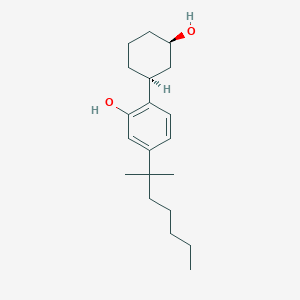
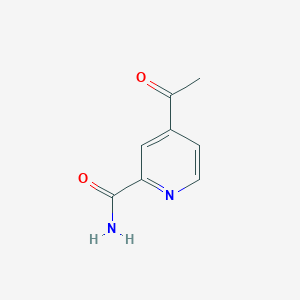
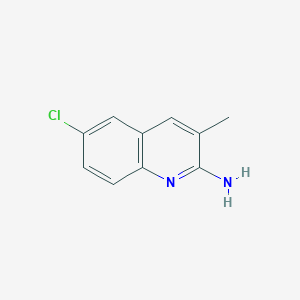
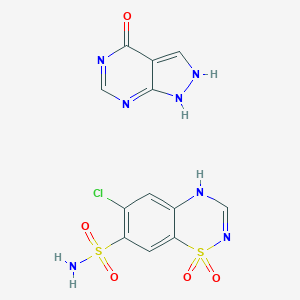
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
